molecular formula C12H16ClFN2 B7974456 1-(3-Chloro-2-fluorobenzyl)-3-methylpiperazine

1-(3-Chloro-2-fluorobenzyl)-3-methylpiperazine

Cat. No.: B7974456
M. Wt: 242.72 g/mol
InChI Key: ZJZKTCGYEJCGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-2-fluorobenzyl)-3-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a 3-chloro-2-fluorobenzyl group attached to a piperazine ring, which is further substituted with a methyl group. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(3-Chloro-2-fluorobenzyl)-3-methylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloro-2-fluorobenzyl chloride and 3-methylpiperazine.

    Reaction Conditions: The 3-chloro-2-fluorobenzyl chloride is reacted with 3-methylpiperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.

    Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-(3-Chloro-2-fluorobenzyl)-3-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The reactions are usually carried out under controlled temperature and pressure conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde derivative.

Scientific Research Applications

1-(3-Chloro-2-fluorobenzyl)-3-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: It is used in biological studies to investigate its effects on different biological pathways and molecular targets.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-fluorobenzyl)-3-methylpiperazine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(3-Chloro-2-fluorobenzyl)-3-methylpiperazine can be compared with other similar compounds such as:

    1-(3-Chloro-2-fluorobenzyl)-4-methylpiperazine: This compound has a similar structure but with a different substitution pattern on the piperazine ring.

    1-(3-Chloro-2-fluorobenzyl)-3-ethylpiperazine: This compound has an ethyl group instead of a methyl group, leading to different chemical and biological properties.

    1-(3-Chloro-2-fluorobenzyl)-3-phenylpiperazine: The presence of a phenyl group significantly alters the compound’s properties and applications.

Properties

IUPAC Name

1-[(3-chloro-2-fluorophenyl)methyl]-3-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2/c1-9-7-16(6-5-15-9)8-10-3-2-4-11(13)12(10)14/h2-4,9,15H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZKTCGYEJCGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=C(C(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.